
Phenyltris(dimethylsiloxy)silane
Overview
Description
Mechanism of Action
Target of Action
It’s known that the compound is widely used in organic synthesis reactions, such as the synthesis of polymers and organosilicon compounds .
Mode of Action
Phenyltris(dimethylsiloxy)silane interacts with its targets through chemical reactions. It’s often used as a catalyst in organic synthesis . The exact mode of action depends on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of polymers and organosilicon compounds .
Result of Action
The result of this compound’s action is the formation of new compounds through organic synthesis . It can help improve the properties of coatings, such as increasing weather resistance and adhesion . It can also enhance the frictional performance and reduce wear when used in lubricants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s important to ensure good ventilation during its use to prevent the formation of flammable gases or vapors . It should be stored in a sealed container, away from oxidizing agents and sources of ignition .
Preparation Methods
The synthesis of WY 50295 involves the alkylation of the disodium salt of an optically active hydroxyacid with 2-chloromethylquinoline in dimethylformamide (DMF). This reaction yields WY 50295 free acid, which is then reacted with tromethamine in aqueous ethanol to form the final product .
Chemical Reactions Analysis
WY 50295 primarily undergoes reactions typical of its functional groups. The compound can participate in:
Oxidation: Due to the presence of aromatic rings, it can undergo oxidation reactions under specific conditions.
Substitution: The quinoline moiety allows for various substitution reactions, particularly electrophilic aromatic substitution.
Reduction: The compound can be reduced under appropriate conditions, although this is less common in its typical applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
WY 50295 has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of:
Comparison with Similar Compounds
WY 50295 is unique among 5-lipoxygenase inhibitors due to its high selectivity and oral efficacy. Similar compounds include:
Zileuton: Another 5-lipoxygenase inhibitor, but with different pharmacokinetic properties and efficacy profiles.
ICI 216800: A compound with similar inhibitory activity but different structural characteristics.
WY 50295 stands out due to its combination of high selectivity, oral bioavailability, and long duration of action, making it a promising candidate for the treatment of leukotriene-dependent pathologies .
Properties
InChI |
InChI=1S/C12H23O3Si4/c1-16(2)13-19(14-17(3)4,15-18(5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSADNUOSVJOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C1=CC=CC=C1)(O[Si](C)C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884793 | |
| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18027-45-7 | |
| Record name | Trisiloxane, 3-((dimethylsilyl)oxy)-1,1,5,5-tetramethyl-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018027457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What anomalous behavior does Tris(dimethylsiloxy)phenylsilane exhibit under elevated pressure, and what is the proposed explanation?
A1: Unlike typical glass formers, Tris(dimethylsiloxy)phenylsilane exhibits a narrowing of the structural α-relaxation loss peak with increasing pressure and temperature at a constant peak frequency. [] This unusual behavior, observed through broadband dielectric relaxation measurements, is attributed to a reduction in intermolecular coupling at elevated pressures. [] This interpretation is supported by the observed decrease in separation between the α-relaxation and the Johari-Goldstein secondary relaxation, as well as a lower fragility index (m) at 1.7 GPa compared to ambient pressure. []
Q2: How does incorporating Tris(dimethylsiloxy)phenylsilane into epoxy thermosets impact their properties?
A2: Incorporating Tris(dimethylsiloxy)phenylsilane, particularly a derivative called SITEUP synthesized from eugenol epoxy and Tris(dimethylsiloxy)phenylsilane, significantly enhances the toughness of epoxy thermosets. [] Epoxy thermosets modified with 20% SITEUP demonstrated an 84% increase in impact strength while maintaining high flexural strength. [] This improvement is attributed to the plastic deformation facilitated by siloxane segments within the thermosetting network. [] The incorporated Si-O-Si segments enhance energy absorption by increasing polymer chain mobility under stress, leading to improved thermal stability and damping characteristics. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


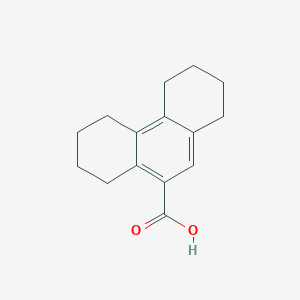
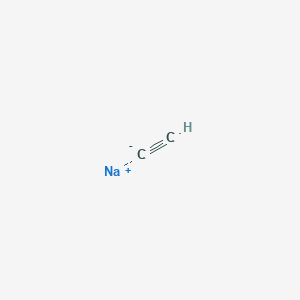

![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)

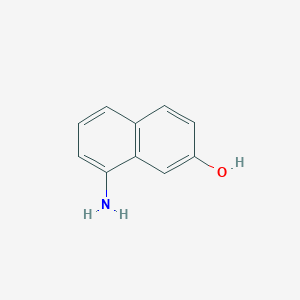
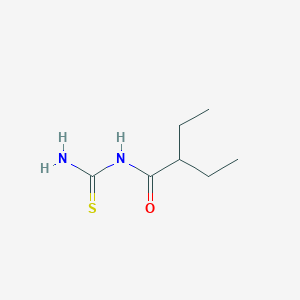
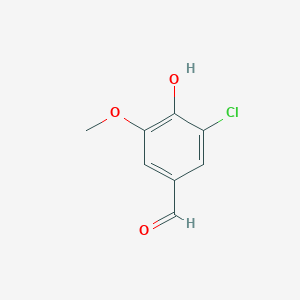

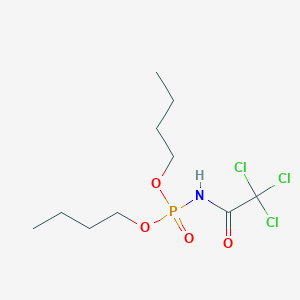
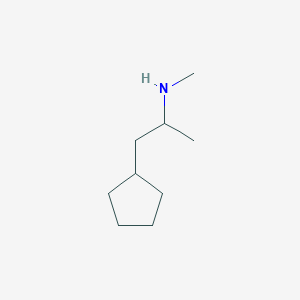
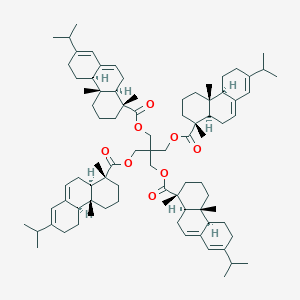
![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)

